4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one
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Overview
Description
4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that features a trifluoromethyl group and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one typically involves the reaction of 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one with various nucleophiles. For example, the addition of indoles to 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one in an acidic medium proceeds at the C-2 atom and leads to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones . The reaction conditions often involve the use of dry solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Addition Reactions: It reacts with nucleophiles such as indoles to form addition products.
Cycloaddition Reactions: The oxazinone ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include indoles, pyrroles, and other nucleophiles. Reaction conditions often involve the use of dry solvents like tetrahydrofuran (THF) and controlled temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various substituted oxazinones and dihydro-oxazinones, depending on the nucleophiles and reaction conditions used .
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and is used in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The oxazinone ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one include:
2-Trifluoromethyl-1,3-oxazin-6-ones: These compounds share the oxazinone ring and trifluoromethyl group but differ in their substitution patterns.
Trifluoromethyl-substituted pyrones: These compounds have a similar trifluoromethyl group but feature a pyrone ring instead of an oxazinone ring.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and an oxazinone ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54415-40-6 |
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Molecular Formula |
C6H4F3NO2 |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C6H4F3NO2/c1-3-2-4(11)12-5(10-3)6(7,8)9/h2H,1H3 |
InChI Key |
USBUHANAGBXQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=N1)C(F)(F)F |
Origin of Product |
United States |
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